molecular formula C17H17N3O3 B4629181 N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

Cat. No.: B4629181
M. Wt: 311.33 g/mol
InChI Key: HGXIWDJYESJHHY-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide is 311.12699141 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Potential

Compounds with structures similar to N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, such as benzothiazoles, have been extensively studied for their therapeutic potentials. Benzothiazoles are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and the ability to be functionalized make them attractive scaffolds in drug discovery, especially in anticancer research. The anticancer potential of 2-arylbenzothiazoles, for example, highlights the importance of such compounds in developing new chemotherapeutics (Kamal, Hussaini, Malik, 2015).

Environmental Impact and Degradation

Parabens, structurally related to the subject compound through their ester functional groups, have been extensively studied for their environmental fate and behavior. These studies are crucial in understanding how similar compounds might behave in aquatic environments, considering their widespread use and continuous introduction into the environment. Parabens, for example, have been found to be ubiquitous in surface water and sediments, raising concerns about their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, Munoz, 2015).

Mechanism of Action in Biological Systems

The understanding of how benzothiazoles and their derivatives interact with biological systems provides insights into the potential mechanisms of action for N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide. These compounds are known to exhibit a variety of biological activities, including cytotoxic effects and inhibition of cell proliferation through pathways such as angiogenesis and apoptosis. The versatility of benzothiazole derivatives in serving as ligands for various biomolecules underscores their significance in the development of novel therapies (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, Cruz, 2022).

Antioxidant Properties

Research on compounds containing phenolic hydroxyl groups, similar to those that might be derived from N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, suggests potential antioxidant properties. The ability of these compounds to react with free radicals and possibly form stable by-products is an area of interest in the study of natural antioxidants and their applications in preventing oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, Terekhov, 2020).

Properties

IUPAC Name

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-7-5-6-10-14(12)15(21)19-20-17(23)16(22)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXIWDJYESJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
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N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

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